molecular formula C8H10Br2OS B12063651 3,4-Dibromo-2-(1-ethoxyethyl)thiophene

3,4-Dibromo-2-(1-ethoxyethyl)thiophene

Cat. No.: B12063651
M. Wt: 314.04 g/mol
InChI Key: KQGDVSKQLJVOJZ-UHFFFAOYSA-N
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Description

3,4-Dibromo-2-(1-ethoxyethyl)thiophene (CAS 1394021-97-6) is a brominated thiophene derivative supplied as a high-purity chemical building block for research and development. With the molecular formula C 8 H 10 Br 2 OS and a molecular weight of 314.04 g/mol, this compound is characterized by its reactive bromine substituents, which make it a versatile intermediate in synthetic organic chemistry . Thiophene-based oligomers and polymers are of significant scientific interest due to their outstanding electronic properties and superior processability, making them key materials in advanced technologies . This compound serves as a crucial precursor in metal-catalyzed cross-coupling reactions, such as Kumada, Stille, and Suzuki reactions, which are established methods for constructing complex thiophene trimers (terthiophenes) and functionalized polymers . These larger structures are foundational in the development of novel optoelectronic materials, including conductive polymers for biosensors, organic transistors, and solar cells . The structural features of this reagent, including the bromine atoms and the ethoxyethyl side chain, allow researchers to fine-tune the chemical, physical, and optical properties of the resulting materials for specific applications . Functionalized thiophene trimers derived from such building blocks have shown promise in various bioapplications, ranging from biosensing and photodynamic therapy to tissue engineering, owing to their demonstrated biocompatibility and ease of functionalization . This product is intended for research purposes only and is not intended for human or animal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H10Br2OS

Molecular Weight

314.04 g/mol

IUPAC Name

3,4-dibromo-2-(1-ethoxyethyl)thiophene

InChI

InChI=1S/C8H10Br2OS/c1-3-11-5(2)8-7(10)6(9)4-12-8/h4-5H,3H2,1-2H3

InChI Key

KQGDVSKQLJVOJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(C)C1=C(C(=CS1)Br)Br

Origin of Product

United States

Synthetic Methodologies for 3,4 Dibromo 2 1 Ethoxyethyl Thiophene

Retrosynthetic Analysis and Identification of Key Precursors

A retrosynthetic analysis of 3,4-Dibromo-2-(1-ethoxyethyl)thiophene involves disconnecting the molecule at its key functional groups to identify plausible starting materials. The primary disconnection is at the ether linkage of the 1-ethoxyethyl side chain, suggesting a precursor alcohol. A further disconnection of the C-C bond between the thiophene (B33073) ring and the side chain points towards an acylated thiophene. This leads to two main precursor components: a dibrominated thiophene core and a two-carbon side chain.

Key Precursors Identified:

3,4-Dibromothiophene (B32776)

2-Acetyl-3,4-dibromothiophene

1-(3,4-Dibromothiophen-2-yl)ethan-1-ol

Ethyl vinyl ether

The halogenation of the thiophene ring is a critical step in forming the 3,4-dibromo substitution pattern. Thiophene is highly reactive towards electrophilic substitution, often leading to polyhalogenation. iust.ac.ir Therefore, controlled conditions are essential to achieve the desired regioselectivity.

One common strategy involves the bromination of thiophene to produce tetrabromothiophene (B189479), followed by selective debromination. For instance, tetrabromothiophene can be selectively debrominated at the α-positions (2 and 5) using reagents like zinc dust in acetic acid to yield 3,4-dibromothiophene. scispace.comgoogle.com Another approach is the direct bromination of a pre-substituted thiophene. For example, starting with 3-bromothiophene (B43185), further bromination can be directed to the 4-position. The synthesis of 3-bromothiophene itself can be achieved from the more readily available 2-bromothiophene (B119243) via rearrangement or from 2,3,5-tribromothiophene (B1329576) by selective dehalogenation. scispace.comorgsyn.org

Modern methods for halogenation also include using N-halosuccinimides (NXS), such as N-bromosuccinimide (NBS), often activated by a catalytic system. For example, a thianthrene/trifluoromethanesulfonic acid (TfOH) system can catalyze the bromination of various aromatics using NBS as the bromine source. rsc.org

Table 1: Comparison of Bromination Strategies for Thiophene Derivatives

Method Reagent(s) Precursor Product Key Features
Debromination Zinc dust, Acetic Acid Tetrabromothiophene 3,4-Dibromothiophene Selective removal of α-bromines. scispace.comgoogle.com
Rearrangement Sodamide in liquid NH₃ 2-Bromothiophene 3-Bromothiophene Useful for obtaining the β-bromo isomer. researchgate.net
Direct Bromination Bromine Thiophene 2,3,5-Tribromothiophene Reaction is rapid and can lead to polysubstitution. orgsyn.org

The 1-ethoxyethyl group is typically introduced as a protecting group for an alcohol functional group. youtube.comuwindsor.ca In the context of synthesizing the target molecule, the key intermediate would be 1-(3,4-Dibromothiophen-2-yl)ethan-1-ol. This secondary alcohol can be prepared via the reduction of the corresponding ketone, 2-acetyl-3,4-dibromothiophene.

The introduction of the ethoxyethyl (EE) ether is achieved by reacting the alcohol with ethyl vinyl ether in the presence of an acid catalyst, such as pyridinium (B92312) p-toluenesulfonate (PPTS) or a strong acid like hydrochloric acid. acs.orglibretexts.org This reaction is an electrophilic addition to the double bond of the vinyl ether. libretexts.org

Reaction Scheme for Ether Formation:

Ketone Reduction: 2-Acetyl-3,4-dibromothiophene is reduced using a mild reducing agent (e.g., sodium borohydride) to yield 1-(3,4-Dibromothiophen-2-yl)ethan-1-ol.

Etherification: The resulting alcohol is treated with ethyl vinyl ether and an acid catalyst to form the final product, this compound. acs.org

Direct Synthetic Routes to this compound

While no single-step synthesis for this specific molecule is prominently documented, a multi-step pathway can be constructed based on established organic chemistry principles.

A plausible multi-step synthesis begins with a suitable thiophene precursor and sequentially introduces the required substituents.

Proposed Synthetic Pathway:

Preparation of 3,4-Dibromothiophene: This key intermediate is synthesized in high yield from the debromination of 2,3,4,5-tetrabromothiophene using zinc powder and acetic acid. google.com

Acylation: 3,4-Dibromothiophene undergoes Friedel-Crafts acylation to introduce the acetyl group at the 2-position. This is typically performed using acetyl chloride or acetic anhydride (B1165640) with a Lewis acid catalyst like tin(IV) chloride, which is preferred over aluminum chloride to avoid side reactions and tar formation with the thiophene ring. iust.ac.ir This step yields 2-acetyl-3,4-dibromothiophene.

Reduction: The acetyl group is then reduced to a secondary alcohol. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent is a suitable reagent for this selective ketone reduction, yielding 1-(3,4-Dibromothiophen-2-yl)ethan-1-ol.

Ether Formation: The final step is the protection of the alcohol as an ethoxyethyl ether. This is accomplished by reacting the alcohol with ethyl vinyl ether and an acid catalyst. acs.orglibretexts.org

Reaction Optimization:

Acylation: Catalyst choice and reaction temperature are crucial. Using a milder Lewis acid like SnCl₄ can improve yields and reduce the formation of byproducts. iust.ac.ir

Reduction: Ensuring the complete reduction of the ketone without affecting the bromo-substituents is key. NaBH₄ is generally mild enough not to cause reductive debromination.

Etherification: The amount of acid catalyst and reaction time must be controlled to prevent polymerization of the ethyl vinyl ether or side reactions.

The principles of green chemistry aim to make chemical synthesis more environmentally benign. For halogenated thiophenes, several greener approaches have been developed.

A significant advancement is the use of sodium halides (e.g., NaCl, NaBr) as the halogen source in the presence of an oxidizing agent, often in an environmentally friendly solvent like ethanol (B145695). nih.govnih.gov For example, copper(II) sulfate (B86663) can mediate the electrophilic cyclization and halogenation of appropriate alkyne precursors in ethanol, avoiding harsh solvents and toxic reagents. nih.gov This methodology offers high product yields under mild conditions. nih.govnih.gov Other green strategies focus on solvent-free reactions or the use of deep eutectic solvents as alternatives to traditional volatile organic compounds. rsc.org These approaches can reduce waste, energy consumption, and the use of hazardous materials in the synthesis of thiophene derivatives. rsc.org

Comparative Analysis of Synthetic Pathways for Related Dibromothiophene Analogues

The synthesis of this compound can be contextualized by comparing it to the synthetic routes for other dibromothiophene analogues. The choice of pathway is highly dependent on the desired substitution pattern.

3,4-Dibromothiophene: As a key precursor, its synthesis is well-established. The most efficient route involves the controlled debromination of tetrabromothiophene. scispace.comgoogle.com This contrasts with the synthesis of 2,5-dibromothiophene, which can be achieved by direct bromination of thiophene under controlled conditions. iust.ac.ir

3,4-Dibromo-2,5-bis(chloromethyl)thiophene: This compound is prepared from 3,4-dibromothiophene via a chloromethylation reaction. kyushu-u.ac.jp It serves as a building block for further functionalization at the 2 and 5 positions through nucleophilic substitution. kyushu-u.ac.jp This highlights a strategy of building functionality onto a pre-brominated core.

3,3'-Dibromo-2,2'-bithiophene: This analogue is synthesized via the oxidative coupling of 3-bromothiophene. A common method involves treating 3-bromothiophene with lithium diisopropylamide (LDA) followed by the addition of a coupling agent like copper(II) chloride (CuCl₂). chemicalbook.com This pathway showcases a completely different strategy focused on C-C bond formation between two thiophene rings.

Table 2: Comparative Analysis of Synthetic Pathways

Compound Key Synthetic Strategy Precursor(s) Reagents Reference
3,4-Dibromothiophene Selective Debromination Tetrabromothiophene Zn, Acetic Acid scispace.comgoogle.com
3,4-Dibromo-2,5-bis(chloromethyl)thiophene Chloromethylation 3,4-Dibromothiophene Paraformaldehyde, HCl kyushu-u.ac.jp
3,3'-Dibromo-2,2'-bithiophene Oxidative Coupling 3-Bromothiophene LDA, CuCl₂ chemicalbook.com

| This compound | Sequential Substitution | 3,4-Dibromothiophene | Acetyl Chloride, NaBH₄, Ethyl Vinyl Ether | (Proposed) |

This comparative analysis demonstrates that while the synthesis of the target molecule relies on a sequential functionalization of a pre-formed 3,4-dibromothiophene core, the synthesis of other analogues may involve different core strategies like direct bromination, coupling reactions, or functional group interconversion on a different brominated scaffold.

Table of Mentioned Compounds

Compound Name
This compound
Thiophene
2-Bromothiophene
3-Bromothiophene
2,5-Dibromothiophene
3,4-Dibromothiophene
2,3,5-Tribromothiophene
Tetrabromothiophene
2-Acetyl-3,4-dibromothiophene
1-(3,4-Dibromothiophen-2-yl)ethan-1-ol
3,4-Dibromo-2,5-bis(chloromethyl)thiophene
3,3'-Dibromo-2,2'-bithiophene
Ethyl vinyl ether
N-bromosuccinimide (NBS)
Trifluoromethanesulfonic acid
Thianthrene
Acetic acid
Zinc
Sodamide
Acetyl chloride
Acetic anhydride
Tin(IV) chloride
Aluminum chloride
Sodium borohydride
Pyridinium p-toluenesulfonate
Copper(II) sulfate
Sodium halide
Lithium diisopropylamide (LDA)

Advanced Purification and Isolation Techniques for this compound

The purification and isolation of the final product and its intermediates are critical for obtaining a compound of high purity. A combination of techniques is often employed at each stage of the synthesis.

Distillation

For liquid compounds such as 3,4-dibromothiophene, vacuum distillation is an effective purification method. google.comgoogle.com This technique separates compounds based on differences in their boiling points under reduced pressure, which allows for distillation at lower temperatures, preventing thermal decomposition of the compound. google.com

Recrystallization

Recrystallization is a powerful technique for purifying solid organic compounds. rochester.edu The choice of solvent is crucial and is often determined empirically. rochester.eduyoutube.com A suitable solvent system will dissolve the compound at an elevated temperature but not at room temperature, allowing for the formation of pure crystals upon cooling. rochester.edu For brominated thiophene derivatives, which can be solids, common solvent systems for recrystallization include hexane/acetone and hexane/tetrahydrofuran. rochester.edu In some cases, single solvent systems like ethanol or toluene (B28343) can be effective. rochester.eduyoutube.com

Table 5: Common Solvents for Recrystallization of Thiophene Derivatives

Solvent/Solvent System Polarity Comments
Hexane/Acetone Non-polar/Polar aprotic A versatile mixture for a range of polarities.
Hexane/Ethyl Acetate (B1210297) Non-polar/Polar aprotic Another common mixed solvent system.
Ethanol Polar protic Often a good choice for moderately polar compounds.

| Toluene | Non-polar aromatic | Can be effective for aromatic compounds. |

Column Chromatography

Flash column chromatography is a highly effective method for the separation and purification of organic compounds from a mixture. rochester.eduyoutube.com This technique utilizes a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent), which is a solvent or a mixture of solvents. nih.govclockss.org The separation is based on the differential adsorption of the compounds onto the stationary phase. youtube.com

For the purification of brominated thiophenes and their derivatives, silica gel column chromatography is a standard method. rochester.edunih.gov The choice of eluent is critical for achieving good separation. A common approach is to use a mixture of a non-polar solvent, such as hexane, and a more polar solvent, like ethyl acetate or dichloromethane. orgsyn.org The polarity of the eluent can be adjusted to control the elution of the compounds from the column. orgsyn.org For compounds that are sensitive to acidic conditions, the silica gel can be deactivated by pre-washing with a solvent system containing a small amount of a base like triethylamine. rochester.edu

Table 6: Typical Parameters for Column Chromatography of Thiophene Derivatives

Parameter Description
Stationary Phase Silica Gel (e.g., 100-200 µm particle size)
Mobile Phase (Eluent) Mixtures of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate, Hexane/Dichloromethane)
Loading Technique Wet loading (dissolved in a minimal amount of eluent) or dry loading (adsorbed onto silica gel)

| Elution | Isocratic (constant eluent composition) or gradient (increasing polarity of the eluent over time) |

Reactivity and Mechanistic Investigations of 3,4 Dibromo 2 1 Ethoxyethyl Thiophene

Electrophilic Aromatic Substitution Patterns on the Thiophene (B33073) Nucleus

The thiophene ring is inherently more reactive towards electrophilic aromatic substitution (EAS) than benzene (B151609) due to the electron-donating character of the sulfur heteroatom. numberanalytics.com However, the reactivity and regioselectivity of EAS on 3,4-Dibromo-2-(1-ethoxyethyl)thiophene are significantly influenced by the existing substituents.

The general mechanism for electrophilic aromatic substitution involves an initial attack by the aromatic ring on an electrophile, forming a resonance-stabilized carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.comyoutube.comlibretexts.org In this specific molecule, the two bromine atoms at positions 3 and 4 are electron-withdrawing groups, which deactivate the ring towards electrophilic attack. Conversely, the 2-(1-ethoxyethyl) group is an alkyl-type substituent, which is generally considered activating and ortho-, para-directing.

Given the substitution pattern, three positions on the thiophene ring are already occupied (C2, C3, C4). The only available position for substitution is C5. The directing effects of the substituents converge to strongly favor electrophilic attack at this C5 position. The 2-(1-ethoxyethyl) group directs incoming electrophiles to the adjacent C3 position (which is blocked) and the C5 position. The bromine atoms, while deactivating, also influence the orientation. Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation would be expected to yield the corresponding 5-substituted product almost exclusively. masterorganicchemistry.comyoutube.com

Nucleophilic Substitution Reactions Involving Bromine Substituents

Direct nucleophilic aromatic substitution (SNAr) on an aryl halide, such as the bromo-substituents on the thiophene ring, is a challenging transformation. numberanalytics.com This reaction typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to the leaving group to stabilize the negatively charged intermediate, known as a Meisenheimer complex. libretexts.org

The mechanism proceeds in two steps:

Attack of the nucleophile on the carbon atom bearing the halogen, forming a tetrahedral, non-aromatic carbanion intermediate. libretexts.org

Elimination of the halide leaving group, which restores the aromaticity of the ring. libretexts.org

In this compound, the substituents present are not sufficiently electron-withdrawing to activate the bromine atoms for a facile SNAr reaction under standard conditions. libretexts.org Consequently, direct displacement of the bromine atoms by common nucleophiles like alkoxides or amines is generally not a viable synthetic route. researchgate.netlibretexts.org Such transformations are more effectively achieved through metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions with this compound

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and they represent the primary method for functionalizing the C3 and C4 positions of this compound. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination. uwindsor.ca For a dihalogenated substrate like this, site-selectivity becomes a critical consideration, with the first coupling typically occurring at the more reactive C-Br bond. Studies on related polybrominated thiophenes have demonstrated that such selective reactions are feasible. researchgate.net

The Suzuki-Miyaura coupling is a widely used reaction that pairs an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govunimib.itnih.gov This method is favored for its mild reaction conditions, the commercial availability of a vast array of boronic acids, and the generation of non-toxic inorganic byproducts. nih.govnih.gov For this compound, a stepwise Suzuki coupling could be employed to first introduce a substituent at one of the bromo-positions, followed by a second coupling at the remaining position, allowing for the synthesis of unsymmetrically substituted thiophenes. mdpi.comresearchgate.net The choice of catalyst, ligand, base, and solvent can influence the reaction's efficiency and selectivity. researchgate.netsemanticscholar.orgnih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromothiophenes
CatalystLigandBaseSolventTypical SubstrateReference
Pd(PPh₃)₄Triphenylphosphine (integral to catalyst)K₃PO₄Dioxane/H₂O2,5-dibromo-3-hexylthiophene nih.gov
Pd(OAc)₂SPhosK₃PO₄Toluene (B28343)/H₂O3-Bromothiophene (B43185) semanticscholar.org
Pd(dtbpf)Cl₂dtbpf (integral to catalyst)K₂CO₃Water with Kolliphor EL (surfactant)Bromothiophene unimib.it
Pd(dppf)Cl₂dppf (integral to catalyst)Cs₂CO₃DME2,3,4-Tribromothiophene researchgate.net

The Stille coupling involves the reaction of an organohalide with an organostannane (organotin) reagent, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is its excellent tolerance for a wide variety of functional groups on both coupling partners. wiley-vch.de The organostannanes are generally stable to air and moisture. wikipedia.org However, a significant drawback is the toxicity of the tin reagents and the difficulty in removing tin byproducts from the final product. organic-chemistry.orgharvard.edu This reaction provides a robust alternative to the Suzuki coupling for creating C-C bonds at the C3 and C4 positions of the thiophene core. jcu.edu.au

The mechanism follows the standard cross-coupling cycle. wikipedia.org Additives such as copper(I) iodide (CuI) are often used to accelerate the transmetalation step. harvard.edu

Table 2: Typical Conditions for Stille Coupling of Bromoarenes
CatalystLigandAdditiveSolventTypical SubstrateReference
Pd(PPh₃)₄Triphenylphosphine (integral to catalyst)NoneTolueneAryl Bromides organic-chemistry.org
Pd₂(dba)₃AsPh₃CuIDMFAryl Bromides harvard.edu
Pd(OAc)₂NoneDabcoDMAAryl Bromides organic-chemistry.org
Pd(PPh₃)₄Triphenylphosphine (integral to catalyst)LiClDMFOrganic Iodides/Bromides organic-chemistry.org

The Kumada and Negishi couplings offer further alternatives for functionalizing this compound.

The Kumada coupling utilizes highly reactive organomagnesium reagents (Grignard reagents) and was the first transition-metal-catalyzed cross-coupling reaction developed. jcu.edu.auorganic-chemistry.org It can be catalyzed by either nickel or palladium complexes. researchgate.netorganic-chemistry.org While economically advantageous, the high reactivity of Grignard reagents limits the functional group tolerance of the reaction compared to Suzuki or Stille couplings. organic-chemistry.orgnih.govrhhz.netrsc.orgnih.gov

The Negishi coupling employs organozinc reagents, which are typically prepared from the corresponding organolithium or Grignard reagents. youtube.comwikipedia.org Organozinc compounds are more reactive than organoborons and organostannanes but are generally less reactive and therefore more functional-group-tolerant than Grignard reagents. youtube.comnih.gov This reaction is highly effective for the formation of C(sp³)–C(sp²), C(sp²)–C(sp²), and C(sp)–C(sp²) bonds. wikipedia.orgthieme-connect.de

Table 3: Comparison of Kumada and Negishi Couplings
Coupling ReactionOrganometallic ReagentTypical CatalystKey CharacteristicsReference
KumadaOrganomagnesium (Grignard, R-MgX)Ni or Pd complexes (e.g., Ni(dppp)Cl₂)High reactivity, economical, limited functional group tolerance. researchgate.netjcu.edu.auorganic-chemistry.org
NegishiOrganozinc (R-ZnX)Pd or Ni complexes (e.g., Pd(PPh₃)₄)Good reactivity, broad scope, better functional group tolerance than Kumada. wikipedia.orgthieme-connect.de

Functional Group Transformations of the 1-Ethoxyethyl Side Chain

The 1-ethoxyethyl group attached at the C2 position is a common acetal (B89532) protecting group for an alcohol. Its primary role is to mask a reactive hydroxyl or carbonyl functionality while other chemical transformations are carried out on the thiophene ring. This group is notably stable under the basic and organometallic conditions frequently employed in palladium-catalyzed cross-coupling reactions.

The primary transformation involving this side chain is its deprotection to reveal the parent functional group. This is typically accomplished under mild acidic aqueous conditions.

Deprotection to Acetyl Group: Treatment with a dilute acid (e.g., HCl, H₂SO₄, or an acidic resin) in a protic solvent will hydrolyze the acetal, yielding 3,4-dibromo-2-acetylthiophene and ethanol (B145695).

Deprotection and Reduction: If the goal is to obtain the corresponding alcohol, the deprotection can be followed by, or performed concurrently with, a reduction step using a reducing agent like sodium borohydride (B1222165) (NaBH₄). This would yield 1-(3,4-dibromothiophen-2-yl)ethanol.

These transformations add another layer of synthetic versatility, allowing the reactive carbonyl or hydroxyl group to be unmasked at a late stage in a synthetic sequence after the core thiophene structure has been elaborated via cross-coupling.

Polymerization Reactivity of this compound as a Monomer

The polymerization of thiophene derivatives is a cornerstone for creating conjugated polymers, which are integral to modern electronics and optoelectronics. chemeurope.com The specific reactivity of a thiophene monomer is dictated by its substitution pattern—the type and position of atoms or groups attached to the thiophene ring. The monomer this compound presents a unique substitution pattern that distinguishes it from the more commonly polymerized 3-alkylthiophenes or 2,5-dibromothiophenes. cmu.educmu.edu

Its structure is characterized by:

A bulky (1-ethoxyethyl) group at the 2-position: This group is expected to exert significant steric hindrance, influencing the monomer's approach to a catalyst and the growing polymer chain. Steric effects are known to be critical in polymerization, affecting both reaction rates and the final polymer structure. acs.orgacs.org

Bromo groups at the 3- and 4-positions: These halogens serve as reactive sites for cross-coupling reactions, which are the primary methods for forming the carbon-carbon bonds of the polymer backbone.

An unsubstituted 5-position: The presence of a hydrogen atom at this position offers a potential site for C-H activation, a feature utilized in modern polymerization techniques like Direct Arylation Polymerization (DArP). nih.gov

Unlike standard monomers used in chain-growth polymerizations like Kumada Catalyst-Transfer Polycondensation (KCTP), which typically require a 2,5-dihalo-3-substituted thiophene structure, this compound is not suited for this method. cmu.eduacs.org Its structure is more amenable to step-growth polymerization mechanisms. Potential polymerization routes could include:

Dehalogenative Polycondensation: Using a zero-valent nickel catalyst (Yamamoto coupling) or other transition metal complexes, the monomer could theoretically undergo homopolymerization through the coupling of its C-Br bonds. However, the presence of two adjacent bromine atoms could lead to a complex and likely irregular polymer structure.

Direct Arylation Polymerization (DArP): This method could facilitate the coupling between the C-H bond at the 5-position and one of the C-Br bonds (at position 3 or 4) of another monomer unit. This approach avoids the need for pre-functionalization of the monomer into an organometallic reagent but can sometimes be challenging to control for high molecular weights and selectivity. nih.gov

Stille or Suzuki Cross-Coupling: While these methods typically involve two different monomers (an organostannane or organoboron compound and a dihalide), they are foundational strategies for polythiophene synthesis. nih.govwiley-vch.de The reactivity of this specific dibromo-monomer could be explored in polycondensation reactions with a suitable comonomer.

The bulky side group at the 2-position would likely decrease the planarity of the resulting polymer backbone, which in turn would affect its electronic and optical properties, such as the effective conjugation length and charge carrier mobility. cmu.edu

Regioregular Polymerization Strategies for Conjugated Polymers

Regioregularity refers to the specific orientation of monomer units within a polymer chain. For poly(3-alkylthiophene)s (P3HTs), three main types of couplings can occur: Head-to-Tail (HT), Head-to-Head (HH), and Tail-to-Tail (TT). nih.govtdl.org A high degree of HT regioregularity is crucial because it promotes a more planar backbone, facilitating intermolecular π-π stacking. This ordered packing is essential for efficient charge transport, leading to superior performance in electronic devices like transistors and solar cells. cmu.edunih.gov

Several advanced polymerization strategies have been developed to achieve high regioregularity, primarily for 3-substituted thiophenes:

Grignard Metathesis (GRIM) or Kumada Catalyst-Transfer Polycondensation (KCTP): This is a powerful chain-growth polymerization method for synthesizing highly regioregular P3HTs. nih.govnih.gov The process begins with a 2,5-dihalo-3-alkylthiophene, which is converted into a Grignard reagent, 2-bromo-5-chloromagnesio-3-alkylthiophene. cmu.eduacs.org The addition of a nickel catalyst with phosphine (B1218219) ligands, such as Ni(dppp)Cl2, initiates a chain-growth process where the catalyst remains associated with the growing polymer chain end, ensuring that each new monomer adds with a specific orientation, leading to nearly perfect HT coupling. cmu.educmu.edu Due to the 3,4-dibromo substitution pattern of this compound, this method is not directly applicable.

Stille Cross-Coupling Polymerization: This is a step-growth polycondensation that couples an organostannane monomer with a dihaloaromatic monomer using a palladium catalyst. wiley-vch.dewikipedia.org While versatile, achieving high regioregularity with Stille coupling can be more complex than with KCTP and depends heavily on the precise reaction conditions and monomer design.

Direct Arylation Polymerization (DArP): This newer strategy forges C-C bonds by coupling a C-H bond with a C-X (halide) bond, catalyzed by a palladium complex. nih.gov It offers a more atom-economical route by avoiding the synthesis of organometallic monomers. For a monomer like this compound, DArP could theoretically control the connectivity by selectively activating the C-H bond at the 5-position to couple with either the C-Br at C3 or C4, although achieving high selectivity and molecular weight would be a significant challenge.

The table below summarizes and compares these key strategies.

Polymerization MethodCatalyst SystemMonomer TypeMechanismTypical Regioregularity Control
Kumada Catalyst-Transfer Polycondensation (KCTP/GRIM)Nickel-based (e.g., Ni(dppp)Cl₂)AB-type: 2-Halo-5-organometallic-3-alkylthiopheneChain-growth, Catalyst-Transfer cmu.edunih.govExcellent (>95% HT) cmu.edu
Stille CouplingPalladium-based (e.g., Pd(PPh₃)₄)AA + BB type: Dihaloarene + DistannylareneStep-growth wiley-vch.dewikipedia.orgVariable, condition-dependent
Direct Arylation Polymerization (DArP)Palladium-based (e.g., Pd(OAc)₂)C-H bond containing arene + HaloareneStep-growth, C-H activation nih.govCan be high, but sensitive to steric/electronic factors

Mechanistic Aspects of Polythiophene Backbone Formation

The formation of the polythiophene backbone is governed by the catalytic cycle of the chosen polymerization method. Understanding these mechanisms is key to controlling the polymer's final properties.

Mechanism of Kumada Catalyst-Transfer Polycondensation (KCTP): The KCTP or GRIM method is considered a living, chain-growth polymerization and its mechanism is well-studied for producing regioregular poly(3-alkylthiophenes). tdl.orgnih.gov

Initiation: The active Ni(0) catalyst reacts with the first monomer molecule (e.g., 2-bromo-5-chloromagnesio-3-hexylthiophene) via oxidative addition to form a Ni(II) complex. cmu.edu

Propagation: This is a multi-step process for each monomer addition.

Coordination: A new monomer molecule coordinates to the Ni(II) center at the end of the growing polymer chain.

Transmetalation: The Grignard part of the new monomer displaces the halide on the nickel center. Steric hindrance plays a crucial role here; the less hindered "tail" of the monomer preferentially reacts, setting up the regioregular linkage. acs.orgacs.org

Reductive Elimination: A C-C bond is formed between the growing chain and the newly added monomer, regenerating a Ni(0) species.

Catalyst Transfer: Crucially, the Ni(0) catalyst does not diffuse into the solution. Instead, it undergoes a rapid intramolecular oxidative addition to the halide at the end of the newly extended chain. nih.govnih.gov This "catalyst transfer" keeps the catalyst at the reactive chain end, enabling the chain-growth character of the polymerization.

Mechanism of Stille Polycondensation: The Stille reaction proceeds via a step-growth mechanism involving a palladium catalyst. The general catalytic cycle is as follows: wiley-vch.dewikipedia.org

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the organohalide monomer (R¹-X) to form a Pd(II) complex.

Transmetalation: The organostannane monomer (R²-SnR₃) transfers its organic group (R²) to the palladium complex, displacing the halide (X). This is often the rate-limiting step.

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple, forming a new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst, which can then start a new cycle. wiley-vch.de

For the monomer this compound, a hypothetical homopolymerization via a Yamamoto-type coupling would involve a Ni(0) catalyst. The mechanism would likely involve sequential oxidative additions of C-Br bonds to nickel centers, followed by reductive eliminations to form C-C bonds between monomer units. The significant steric bulk from the 2-(1-ethoxyethyl) substituent and the electronic effects of the adjacent bromine atoms would heavily influence which C-Br bond (at C3 or C4) reacts first and how subsequent couplings proceed, making the formation of a linear, high-molecular-weight polymer challenging. acs.orgacs.org

Advanced Computational Studies on 3,4 Dibromo 2 1 Ethoxyethyl Thiophene and Its Derivatives

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by its electron distribution. These methods allow for a detailed analysis of molecular orbitals, geometry, and electronic transitions.

Density Functional Theory (DFT) has become a primary method for studying the electronic structure of thiophene-based systems due to its favorable balance of computational cost and accuracy. ubc.cascholaris.caacs.org The choice of functional and basis set is critical for obtaining reliable results. For thiophene (B33073) derivatives, hybrid functionals such as B3LYP are commonly used. aip.orgnih.govnih.gov Other functionals, including the range-separated CAM-B3LYP and ωB97XD, or meta-hybrid functionals like M06-2X, have also been shown to provide accurate predictions, particularly for excited-state properties or systems where non-covalent interactions are significant. acs.orgresearchgate.net

The selection of the basis set determines the flexibility given to the electrons in the calculation. Pople-style basis sets like 6-31G(d) or the more extensive 6-311++G(d,p) are frequently employed for geometry optimization and frequency calculations. nih.govnih.gov For higher accuracy in energy calculations or the description of electronic properties, correlation-consistent basis sets such as aug-cc-pVTZ are often used. aip.org Dispersion corrections, like Grimme's D3 methodology, are sometimes incorporated with the chosen functional to better account for van der Waals forces, which are crucial for analyzing intermolecular interactions. nih.govnih.gov Recent studies have benchmarked various DFT functionals against high-level methods, confirming that functionals like PBE0, when paired with an appropriate basis set and dispersion correction, yield dependable results for the binding energies and geometries of thiophene molecules. nih.gov

The first step in most computational analyses is to find the molecule's lowest energy structure through geometry optimization. For 3,4-Dibromo-2-(1-ethoxyethyl)thiophene, the thiophene ring is expected to be nearly planar, a characteristic feature of aromatic systems. wikipedia.org The substituents, however, introduce structural complexity. The two bromine atoms are situated on adjacent carbons (C3 and C4), and the 2-(1-ethoxyethyl) group at the C2 position possesses rotational freedom.

The key geometrical parameters include the bond lengths and angles of the thiophene core and its substituents. The C-S bond lengths in thiophenes are typically around 1.73 Å, while the C=C bonds are shorter than the C-C single bonds, reflecting the ring's aromaticity. researchgate.net The C-Br bond lengths will also be a key parameter. Conformational analysis of the (1-ethoxyethyl) side chain is crucial, as its spatial orientation can influence both the electronic properties and the potential for intermolecular packing. Rotation around the C(thiophene)-C(ethyl) and C-O bonds leads to various conformers with distinct energies. Computational methods can map this potential energy surface to identify the most stable conformer(s) that the molecule is likely to adopt.

Table 1: Calculated Optimized Geometrical Parameters for this compound

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond Lengths (Å)S1–C21.745
C2–C31.380
C3–C41.435
C4–C51.378
C3–Br61.890
C4–Br71.892
Bond Angles (°)C5–S1–C292.5
S1–C2–C3111.0
C2–C3–C4113.5
C3–C4–C5113.4
C4–C5–S1111.6
Note: These are hypothetical, representative values based on typical calculations for similar structures. researchgate.net

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity and electronic properties. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. taylorandfrancis.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter that indicates the molecule's kinetic stability and the energy required for electronic excitation. researchgate.net

For thiophene derivatives, the HOMO is typically a π-orbital distributed across the conjugated ring system. researchgate.netrsc.org The LUMO is also a π*-orbital, and its energy and localization are strongly influenced by substituents. In this compound, the electron-donating nature of the sulfur heteroatom and the alkyl group contributes to the HOMO, while the electronegative bromine atoms are expected to lower the energy of both the HOMO and LUMO. The HOMO-LUMO gap can be precisely calculated using DFT, and these values are instrumental in predicting the molecule's optical and electronic behavior. nih.govrsc.org

Table 2: Calculated Frontier Molecular Orbital Energies for Thiophene Derivatives

CompoundEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)
Thiophene-6.35-0.855.50
3,4-Dibromothiophene (B32776)-6.60-1.555.05
This compound-6.52-1.485.04
3,4-Dicyano-2-(1-ethoxyethyl)thiophene-7.15-2.954.20
Note: These are hypothetical, representative values illustrating substituent effects based on general principles from computational studies. taylorandfrancis.comresearchgate.netrsc.org

Molecular Dynamics Simulations for Intermolecular Interactions and Packing

While quantum chemical calculations excel at describing individual molecules, Molecular Dynamics (MD) simulations are used to model the behavior of a large ensemble of molecules over time. rsc.org This approach is vital for understanding intermolecular interactions, solvent effects, and the packing of molecules in a condensed phase. nih.gov For this compound, MD simulations can reveal how molecules arrange themselves in a solution or how they might pack in a crystal lattice.

Key interactions that can be studied include π-π stacking between thiophene rings and halogen bonding, where the bromine atoms act as electrophilic regions that can interact with nucleophiles. The simulations trace the trajectories of all atoms, allowing for the calculation of structural and dynamic properties like radial distribution functions, which describe the probability of finding one molecule at a certain distance from another. Such simulations are crucial for predicting material properties like solubility and morphology, which are essential for applications in materials science. nih.govnih.gov

Theoretical Prediction of Reactivity and Regioselectivity

Computational methods provide powerful tools for predicting how and where a molecule will react. For this compound, several reactive sites exist. The reactivity can be predicted by analyzing the distribution of electronic charge and the nature of the frontier orbitals. nih.gove-bookshelf.de

Tools like the Molecular Electrostatic Potential (MEP) map visualize the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Another sophisticated tool is the Fukui function, which is derived from DFT and quantifies the change in electron density when an electron is added or removed, thereby identifying the most likely sites for nucleophilic and electrophilic attack, respectively. nih.gov For this molecule, the unsubstituted C5 position is a likely site for electrophilic substitution, a common reaction pathway for thiophenes. wikipedia.orgnih.gov Conversely, the bromine atoms can be susceptible to metal-halogen exchange reactions, which are useful for further functionalization. researchgate.net Theoretical calculations can determine the activation barriers for these different reaction pathways, predicting the most favorable reaction products and conditions. researchgate.net

Computational Design Principles for Novel Thiophene-Based Architectures

The insights gained from computational studies on this compound can be extrapolated to establish design principles for new, functional materials. nih.gov By systematically modifying the structure in silico—for instance, by replacing the bromine atoms with other halogens or with electron-donating or -withdrawing groups—it is possible to tune the molecule's electronic properties. researchgate.net

Computational screening allows for the rapid evaluation of a virtual library of candidate molecules, assessing their HOMO-LUMO gaps, predicted absorption spectra, and other relevant properties before committing to their synthesis. nih.govresearchgate.net For example, designing new thiophene-based molecules for organic electronics often involves minimizing the HOMO-LUMO gap to enhance light absorption in the visible spectrum. acs.orgmdpi.com By understanding the structure-property relationships through DFT and MD simulations, researchers can rationally design novel thiophene architectures with optimized characteristics for specific applications, such as organic photovoltaics, field-effect transistors, or sensors. nih.govmdpi.com

Advanced Spectroscopic and Structural Characterization of 3,4 Dibromo 2 1 Ethoxyethyl Thiophene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the cornerstone of molecular structure determination in solution. For 3,4-Dibromo-2-(1-ethoxyethyl)thiophene, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments is required to assign all proton and carbon signals and confirm the intricate connectivity of the molecule.

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons. The presence of a chiral center at the benzylic-equivalent position renders the two protons of the methylene (B1212753) (-OCH₂CH₃) group diastereotopic, meaning they are chemically non-equivalent and would be expected to exhibit different chemical shifts and couple to each other.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments. The carbon signals of the thiophene (B33073) ring are significantly influenced by the electronegative bromine substituents and the electron-donating ether-linked side chain.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Predicted chemical shifts (δ) are relative to TMS (tetramethylsilane) and are based on standard substituent effects for substituted thiophenes and ethers. Coupling constants (J) are given in Hertz (Hz).

¹H NMR Data
Protons Predicted δ (ppm) Multiplicity Coupling Constant (J, Hz) Assignment
1H ~7.1-7.3 Singlet - H-5 (Thiophene ring)
1H ~4.8-5.0 Quartet ~6.5 Hz -CH(OEt)CH₃
2H ~3.4-3.6 Multiplet - -OCH₂CH₃ (Diastereotopic)
3H ~1.4-1.5 Doublet ~6.5 Hz -CH(OEt)CH₃
3H ~1.1-1.2 Triplet ~7.0 Hz -OCH₂CH₃
¹³C NMR Data
Carbons Predicted δ (ppm) Assignment
1C ~145-148 C-2 (Thiophene ring)
1C ~112-115 C-3 (Thiophene ring)
1C ~110-113 C-4 (Thiophene ring)
1C ~128-130 C-5 (Thiophene ring)
1C ~75-78 -CH(OEt)CH₃
1C ~64-66 -OCH₂CH₃
1C ~22-24 -CH(OEt)CH₃

Two-dimensional (2D) NMR experiments are indispensable for assembling the molecular puzzle. They reveal correlations between nuclei that confirm the bonding framework and spatial relationships.

COSY (Correlation Spectroscopy): This experiment would map out the proton-proton coupling networks. Key expected correlations include the cross-peak between the methine proton of the side chain [-CH(OEt)CH₃] and the protons of its adjacent methyl group [-CH(OEt)CH₃], as well as with the diastereotopic methylene protons of the ethoxy group (-OCH₂CH₃). Another crucial correlation would be seen between the methylene protons and the terminal methyl protons of the ethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon. It would definitively link the proton signals listed in the ¹H NMR table to their corresponding carbon signals in the ¹³C NMR table, for example, connecting the thiophene H-5 signal at ~7.1-7.3 ppm to the C-5 signal at ~128-130 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying longer-range (2-3 bond) C-H correlations that piece the molecular fragments together. The most critical correlations for confirming the structure of this compound would be:

A correlation from the thiophene H-5 proton to the C-2 carbon, confirming the position of the substituent.

Correlations from the methine proton [-CH(OEt)CH₃] to the thiophene C-2 carbon.

Correlations from the side-chain methyl protons [-CH(OEt)CH₃] to the methine carbon and potentially to the C-2 carbon of the thiophene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique maps through-space correlations, providing insights into the spatial proximity of atoms. A key NOESY correlation would be expected between the methine proton of the side chain and the H-5 proton of the thiophene ring, which would help to ascertain the preferred conformation of the side chain relative to the ring system.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy probes the molecular vibrations of functional groups, providing a characteristic fingerprint of the molecule.

FTIR spectroscopy is particularly effective for identifying polar functional groups. For this compound, the spectrum would be dominated by absorptions from the C-O ether linkage, as well as vibrations from the thiophene ring and aliphatic side chain.

Table 2: Predicted FTIR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3100 Medium Aromatic C-H Stretch (Thiophene H-5)
2975-2850 Strong Aliphatic C-H Stretch (Ethyl groups)
~1450, ~1380 Medium Aliphatic C-H Bend
~1500-1400 Medium-Weak Thiophene Ring C=C Stretching
1150-1050 Strong C-O-C Asymmetric Stretch (Ether)
~1050 Medium C-S Stretch (in-ring)

Raman spectroscopy is an excellent complementary technique to FTIR. While FTIR is sensitive to polar bonds, Raman spectroscopy provides strong signals for non-polar, symmetric vibrations. For this molecule, Raman spectroscopy would be particularly useful for observing:

Symmetric Thiophene Ring Vibrations: The symmetric "breathing" modes of the thiophene ring often produce strong, sharp signals in the Raman spectrum.

C-S and C-Br Bonds: The C-S and C-Br stretching vibrations, particularly the symmetric stretches, would be more readily observable and assignable in the Raman spectrum compared to FTIR, providing clear evidence for the presence of these key structural elements.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) provides two critical pieces of information: the exact molecular weight, which confirms the elemental formula, and the fragmentation pattern, which offers further structural proof.

The molecular formula for this compound is C₈H₁₀Br₂OS. The most distinctive feature in its mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Bromine has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio. A molecule containing two bromine atoms will therefore exhibit a characteristic triplet of peaks for the molecular ion:

M⁺: Contains two ⁷⁹Br isotopes.

[M+2]⁺: Contains one ⁷⁹Br and one ⁸¹Br isotope.

[M+4]⁺: Contains two ⁸¹Br isotopes. The relative intensity of these peaks is expected to be approximately 1:2:1.

The fragmentation pattern upon electron ionization would further corroborate the structure. Key fragmentation pathways would involve the cleavage of the side chain, a process driven by the stability of the resulting thiophene-containing cation.

Table 3: Predicted High-Resolution Mass Spectrometry Data for this compound Calculations based on most abundant isotopes: C=12.0000, H=1.0078, O=15.9949, S=31.9721, ⁷⁹Br=78.9183.

m/z (Monoisotopic) Ion Formula Description
327.8870 [C₈H₁₀⁷⁹Br₂OS]⁺ Molecular Ion (M⁺)
329.8850 [C₈H₁₀⁷⁹Br⁸¹BrOS]⁺ M+2 Isotope Peak
331.8830 [C₈H₁₀⁸¹Br₂OS]⁺ M+4 Isotope Peak
282.9291 [C₇H₇⁷⁹Br₂S]⁺ Loss of ethoxy radical (•OCH₂CH₃)
299.9133 [C₈H₉⁷⁹Br₂S]⁺ Loss of ethyl radical (•CH₂CH₃)

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure and Packing

Single-crystal X-ray diffraction is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method would provide invaluable information on the molecular geometry, bond lengths, bond angles, and intermolecular interactions of this compound in the solid state.

A typical crystallographic study would involve growing a suitable single crystal of the compound and exposing it to a focused X-ray beam. The diffraction pattern produced would be collected and analyzed to generate a three-dimensional model of the electron density, from which the atomic positions can be determined.

While specific data for this compound is not available, a hypothetical data table for its crystallographic parameters would look like this:

Table 1: Hypothetical Crystallographic Data for this compound

Parameter Value
Chemical Formula C₈H₁₀Br₂OS
Formula Weight 314.04 g/mol
Crystal System Monoclinic
Space Group P2₁/c
a (Å) Data not available
b (Å) Data not available
c (Å) Data not available
α (°) 90
β (°) Data not available
γ (°) 90
Volume (ų) Data not available
Z 4
Density (calculated) (g/cm³) Data not available

The analysis of the crystal structure would focus on the planarity of the thiophene ring, the conformation of the 1-ethoxyethyl substituent, and the nature of any intermolecular interactions, such as halogen bonding (Br···Br or Br···S contacts) or van der Waals forces, which would dictate the molecular packing in the crystal lattice.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Optoelectronic Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are key techniques for investigating the optoelectronic properties of a molecule. These methods provide insights into the electronic transitions between different energy levels within the molecule upon absorption and subsequent emission of light.

For this compound, a UV-Vis spectrum would typically be recorded by passing a beam of ultraviolet and visible light through a solution of the compound. The absorption of light at specific wavelengths corresponds to the energy required to promote electrons from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO) or other higher energy orbitals.

Fluorescence spectroscopy would involve exciting the sample at a wavelength where it absorbs light and then measuring the emitted light at a longer wavelength. The difference between the absorption and emission maxima (the Stokes shift) and the fluorescence quantum yield would provide information about the excited state dynamics.

Although no specific experimental data was found for this compound, related thiophene-based molecules are known to exhibit interesting optoelectronic properties. rsc.orgmdpi.com The presence of the bromine atoms and the ethoxyethyl group would be expected to influence the electronic structure and, consequently, the absorption and emission characteristics of the molecule.

Table 2: Hypothetical Optoelectronic Properties of this compound

Property Value
Absorption Maximum (λabs) (nm) Data not available
Molar Absorptivity (ε) (M⁻¹cm⁻¹) Data not available
Emission Maximum (λem) (nm) Data not available
Stokes Shift (nm) Data not available

A detailed study would explore how solvent polarity affects the absorption and emission spectra, which can provide information about the nature of the electronic transitions and the charge distribution in the ground and excited states.

Applications of 3,4 Dibromo 2 1 Ethoxyethyl Thiophene in Advanced Materials Science and Organic Electronics

Contributions to Optoelectronic Material Development

Materials for Organic Field-Effect Transistors (OFETs)

While the broader class of thiophene-based materials is a significant area of research in organic electronics, with numerous derivatives being explored for the applications listed above, no studies specifically identify or utilize 3,4-Dibromo-2-(1-ethoxyethyl)thiophene for these purposes. This suggests that the compound may be a novel or highly specialized chemical that has not yet been reported in the context of these applications in the surveyed scientific literature.

Therefore, at present, a detailed, evidence-based article on the applications of this compound in advanced materials science and organic electronics cannot be constructed. Further research and publication in this specific area would be required to provide the necessary information.

Advanced Building Block in Supramolecular Chemistry and Controlled Self-Assembly

The strategic placement of two bromine atoms on the thiophene (B33073) ring of this compound offers a powerful tool for directing the assembly of molecules into highly ordered supramolecular structures. This capability is primarily rooted in the phenomenon of halogen bonding, a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile.

The bromine atoms at the 3- and 4-positions of the thiophene ring can participate in various types of halogen bonds, such as Br···O, Br···N, and Br···S interactions. These directional interactions can guide the self-assembly of the molecules into predictable one-, two-, or even three-dimensional networks. The strength and directionality of these halogen bonds can be fine-tuned by the choice of solvent and the presence of other interacting molecules.

Furthermore, the 1-ethoxyethyl group at the 2-position introduces additional control elements for self-assembly. The ether oxygen can act as a hydrogen bond acceptor, while the flexible ethyl chain can influence the packing of the molecules through van der Waals interactions and steric effects. The interplay between the halogen bonding of the dibromothiophene core and the weaker interactions of the alkoxyethyl side chain could lead to complex and hierarchical self-assembled structures. This controlled assembly is crucial for the bottom-up fabrication of advanced materials with tailored electronic and optical properties.

Below is a table summarizing the types of non-covalent interactions that could play a role in the self-assembly of this compound and related compounds.

Interaction TypeDonorAcceptorTypical Energy (kJ/mol)Role in Self-Assembly
Halogen BondC-BrO, N, S, Br5-30Directional control of molecular packing
Hydrogen BondC-HO (ether)4-50Stabilization of assembled structures
π-π StackingThiophene RingThiophene Ring10-50Formation of columnar or lamellar structures
Van der WaalsAlkyl ChainsAlkyl Chains<5Space-filling and modulation of intermolecular distances

Note: The data in this table is representative of the interaction types and may vary depending on the specific molecular environment.

Functional Materials for Emerging Technologies in Sensing and Catalysis

The electronic properties of the thiophene ring, combined with the potential for specific binding interactions, make this compound a promising scaffold for the development of advanced sensors and catalysts.

Sensing Applications:

Thiophene-based molecules have been extensively investigated as active components in chemical sensors. The conjugated π-system of the thiophene ring can exhibit changes in its optical and electronic properties upon interaction with specific analytes. In the case of this compound, the ether oxygen of the ethoxyethyl group could act as a binding site for metal ions. Upon coordination of a metal ion, the electronic structure of the thiophene core could be perturbed, leading to a detectable change in its absorption or fluorescence spectrum. This would form the basis of a colorimetric or fluorescent sensor.

The bromine atoms could also play a role in modulating the sensing properties. Their electron-withdrawing nature influences the electron density of the thiophene ring, which in turn can affect the binding affinity and selectivity for different analytes. The development of sensors based on this molecule could target a range of species, from metal ions to small organic molecules.

The following table presents representative detection limits of thiophene-based fluorescent sensors for various metal ions, illustrating the potential sensitivity of such systems.

Thiophene DerivativeAnalyteDetection Limit
Thiophene-Schiff baseAl³⁺3.7 x 10⁻⁹ M
Thiophene-Schiff baseZn²⁺3.0 x 10⁻⁸ M
Thiophene-appended benzothiazoleCd²⁺2.25 nM

Note: This data is from studies on different thiophene-based sensors and serves to illustrate the potential performance of sensors derived from this compound.

Catalysis:

The thiophene moiety can also be incorporated into catalytic systems. The sulfur atom in the thiophene ring and the oxygen atom in the ethoxyethyl group can act as coordination sites for metal centers, forming organometallic complexes with catalytic activity. The bromine atoms can be utilized as handles for further functionalization through cross-coupling reactions, allowing for the attachment of the molecule to a solid support to create a heterogeneous catalyst.

Furthermore, the thiophene ring itself can participate in catalytic cycles. For instance, in the context of photocatalysis, the conjugated system can absorb light and promote chemical transformations. The electronic properties of the 3,4-dibromothiophene (B32776) core can be tuned to optimize its light-harvesting capabilities and redox potentials for specific catalytic reactions.

Research into thiophene-based catalysts has shown their potential in a variety of organic transformations. While specific catalytic applications of this compound have yet to be explored, its structural features suggest that it could be a valuable precursor for the design of novel and efficient catalytic systems.

Future Research Directions and Theoretical Perspectives

Exploration of Novel and Efficient Synthetic Pathways for Complex Derivatizations

The synthetic utility of 3,4-Dibromo-2-(1-ethoxyethyl)thiophene is intrinsically linked to the reactivity of its bromine substituents. Future research will likely focus on leveraging these sites for the construction of more complex molecular architectures through various cross-coupling reactions. The development of efficient and selective synthetic methodologies is paramount for accessing a diverse library of derivatives with tunable electronic and photophysical properties.

Transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, are powerful tools for forming new carbon-carbon bonds. Research in this area could explore the differential reactivity of the bromine atoms at the 3- and 4-positions, potentially allowing for sequential and site-selective functionalization. This would enable the synthesis of precisely defined, non-symmetrical derivatives, which is often crucial for optimizing device performance in organic electronics.

Furthermore, the development of novel catalytic systems that offer higher turnover numbers, lower catalyst loadings, and milder reaction conditions will be a key focus. For instance, the use of palladium-based catalysts with specifically designed phosphine (B1218219) ligands could enhance the efficiency of cross-coupling reactions involving this sterically hindered substrate. The exploration of nickel-catalyzed cross-coupling reactions could also provide a more cost-effective and sustainable alternative.

A significant area for future investigation will be the synthesis of oligomeric and polymeric materials derived from this compound. Polythiophenes are renowned for their semiconducting properties, and the ethoxyethyl substituent could impart improved solubility and processability to the resulting polymers, facilitating their incorporation into devices. researchgate.net Research into polymerization methods such as Grignard metathesis (GRIM) polymerization or direct arylation polymerization (DArP) will be instrumental in creating well-defined polymers with controlled molecular weights and low defect densities.

The following table outlines potential synthetic transformations for the derivatization of this compound:

Reaction Type Reagent/Catalyst Potential Product Class Significance
Suzuki CouplingArylboronic acids / Pd catalystAryl-substituted thiophenesTuning of electronic properties and bandgap
Stille CouplingOrganostannanes / Pd catalystπ-conjugated oligomers and polymersDevelopment of new semiconducting materials juniperpublishers.com
Sonogashira CouplingTerminal alkynes / Pd/Cu catalystAlkynyl-substituted thiophenesExtension of π-conjugation and red-shifted absorption
Buchwald-Hartwig AminationAmines / Pd catalystAmino-functionalized thiophenesIntroduction of donor groups for optoelectronic applications
Direct Arylation(Hetero)arenes / Pd catalyst(Hetero)aryl-substituted thiophenesAtom-economical and greener synthetic route

Advanced Understanding of Structure-Property Relationships through Integrated Computational and Experimental Approaches

A deep understanding of the relationship between the molecular structure of this compound derivatives and their resulting material properties is crucial for their rational design. Future research will increasingly rely on a synergistic approach that combines experimental characterization with computational modeling to predict and elucidate these complex relationships. nih.govrsc.org

Computational Modeling: Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will be pivotal in predicting the electronic structure, frontier molecular orbital (HOMO-LUMO) energies, and absorption spectra of novel derivatives. nih.gov These computational tools can be used to screen potential candidates before their synthesis, saving significant time and resources. For example, modeling can predict how the introduction of different aryl or electron-withdrawing/donating groups at the 3- and 4-positions will modulate the bandgap and charge transport properties of the molecule. nih.gov Molecular dynamics (MD) simulations can provide insights into the solid-state packing and morphology of thin films, which are critical factors influencing charge mobility in organic field-effect transistors (OFETs).

Experimental Characterization: The predictions from computational studies will need to be validated through rigorous experimental characterization. Cyclic voltammetry will be employed to determine the oxidation and reduction potentials, providing experimental values for the HOMO and LUMO energy levels. UV-Vis and photoluminescence spectroscopy will be used to investigate the optical properties, including the absorption and emission maxima and quantum yields. X-ray diffraction studies on single crystals or thin films will reveal the molecular packing and its influence on electronic communication between adjacent molecules. nih.gov

The following table illustrates how different structural modifications could influence key properties, providing a framework for future integrated studies:

Structural Modification Predicted Effect on HOMO/LUMO Predicted Effect on Optical Properties Potential Application
Introduction of electron-donating groupsIncrease in HOMO energy levelRed-shift in absorption/emissionHole-transporting materials in OLEDs and OPVs
Introduction of electron-withdrawing groupsDecrease in LUMO energy levelBlue-shift or red-shift depending on the groupElectron-transporting materials in OFETs and OPVs
Extension of π-conjugation via polymerizationDecrease in HOMO-LUMO gapBroadened absorption spectrumActive layer in organic solar cells
Variation of the ethoxyethyl side chainMinimal effect on electronic properties, significant effect on solubility and morphologyImproved film-forming propertiesEnhanced device performance and processability

Innovative Applications in Next-Generation Materials and Devices

The unique structural features of this compound and its derivatives make them promising candidates for a range of next-generation materials and electronic devices. juniperpublishers.com Future research will focus on harnessing their potential in areas such as organic electronics, sensing, and smart materials.

Organic Electronics: The ability to tune the electronic properties of thiophene-based materials makes them highly suitable for various roles in organic electronic devices. researchgate.net Derivatives of this compound could be developed as:

Organic Field-Effect Transistors (OFETs): By carefully selecting the substituents, both p-type (hole-transporting) and n-type (electron-transporting) semiconductors could be synthesized. The ethoxyethyl side chain may enhance solubility and promote favorable molecular packing for efficient charge transport. juniperpublishers.com

Organic Light-Emitting Diodes (OLEDs): Functionalized derivatives could serve as emissive materials, host materials, or charge-transporting layers in OLEDs. researchgate.net The ability to tune the emission color by modifying the chemical structure is a key advantage.

Organic Photovoltaics (OPVs): As either donor or acceptor materials in the active layer of organic solar cells, these compounds could contribute to efficient light harvesting and charge separation. northwestern.edu

Sensing Applications: The thiophene (B33073) core is sensitive to its local environment, making its derivatives suitable for chemical and biological sensing. Future research could explore the development of chemosensors where the binding of an analyte to a functional group attached to the thiophene ring induces a change in the fluorescence or absorption properties of the molecule. The ethoxyethyl group could be modified to include specific recognition elements for targeted analytes.

Smart Materials: The incorporation of photochromic or thermochromic units onto the this compound scaffold could lead to the development of smart materials that respond to external stimuli such as light or temperature. Such materials could find applications in molecular switches, data storage, and responsive coatings.

Development of Sustainable and Green Chemistry Methodologies for Synthesis and Application

In line with the growing emphasis on sustainable chemistry, future research on this compound and its derivatives must prioritize the development of environmentally benign synthetic processes. researchgate.net This involves minimizing waste, reducing the use of hazardous reagents and solvents, and improving energy efficiency. derpharmachemica.comresearchgate.net

Greener Synthetic Routes: A key area of investigation will be the use of direct arylation polymerization (DArP) as an alternative to traditional cross-coupling methods for synthesizing polythiophenes. DArP avoids the need for pre-functionalized monomers (e.g., organotins or boronic esters), reducing the number of synthetic steps and the generation of toxic byproducts. organic-chemistry.org The development of catalytic systems that can operate in greener solvents, such as water, ionic liquids, or deep eutectic solvents, will also be a major focus. rsc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction times, often leading to higher yields and purer products compared to conventional heating methods. derpharmachemica.comresearchgate.net Future studies could explore the application of microwave-assisted synthesis for the various derivatization reactions of this compound, contributing to more energy-efficient processes.

Atom Economy: The design of synthetic pathways that maximize the incorporation of all starting materials into the final product (high atom economy) is a fundamental principle of green chemistry. This can be achieved by favoring addition reactions over substitution reactions and by designing catalytic cycles that minimize the formation of stoichiometric byproducts.

The following table summarizes potential green chemistry approaches for the synthesis and application of this compound derivatives:

Green Chemistry Principle Specific Approach Potential Benefit
Waste PreventionDirect Arylation Polymerization (DArP)Reduced byproducts from organometallic reagents organic-chemistry.org
Safer SolventsSynthesis in water or deep eutectic solventsReduced use of volatile organic compounds (VOCs) rsc.org
Energy EfficiencyMicrowave-assisted synthesisFaster reaction times and lower energy consumption derpharmachemica.comresearchgate.net
CatalysisDevelopment of highly active and recyclable catalystsLower catalyst loading and reduced metal waste
Designing for DegradationIncorporation of biodegradable moietiesReduced environmental persistence of materials after their useful life

By embracing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel materials with advanced functionalities and a reduced environmental footprint.

Q & A

Q. What are the most reliable synthetic routes for 3,4-dibromo-2-(1-ethoxyethyl)thiophene, and how can researchers optimize reaction conditions to improve yields?

  • Methodological Answer : The compound can be synthesized via metal-catalyzed cross-coupling reactions, as demonstrated for analogous dibrominated thiophenes. For example, Antolini et al. ( ) used halogenated thiophene derivatives and Grignard reagents to synthesize 3,4′-dibromo-2,2′-bithiophene. Optimize reaction parameters (e.g., catalyst loading, temperature, solvent polarity) using Design of Experiments (DoE) to enhance yields. Key steps include bromine-lithium exchange followed by alkylation, as seen in related systems .
  • Table 1 : Synthetic Approaches Comparison
MethodCatalystYield (%)Reference
Cross-couplingPd(PPh₃)₄65–75
Electrophilic BrominationNBS/THF50–60

Q. How should researchers characterize the structural and electronic properties of this compound to confirm its purity and functional groups?

  • Methodological Answer : Combine NMR spectroscopy (¹H, ¹³C, and 19F if applicable) with X-ray crystallography for unambiguous structural confirmation. For example, Wan et al. () reported 19F NMR data for trifluoromethoxy-substituted analogs, while Antolini et al. ( ) used X-ray diffraction to resolve molecular packing. Additionally, employ mass spectrometry (HRMS) and HPLC to assess purity. For electronic properties, UV-Vis spectroscopy and cyclic voltammetry can probe π-conjugation and redox behavior .

Q. What are the key reactivity patterns of this compound in substitution and polymerization reactions?

  • Methodological Answer : The bromine atoms at the 3- and 4-positions are highly reactive toward nucleophilic substitution (e.g., Suzuki coupling, Stille reactions). The ethoxyethyl group at the 2-position may influence steric hindrance. For polymerization, electrochemical methods (e.g., potentiostatic deposition) or oxidative coupling (using FeCl₃) are viable. Monitor reaction progress via TLC and FTIR to track functional group changes. highlights temperature-dependent polymerization kinetics for thiophene derivatives, which can guide experimental design .

Advanced Research Questions

Q. How do computational models (DFT, MD) predict the electronic structure and charge transport properties of this compound in organic semiconductors?

  • Methodological Answer : Density Functional Theory (DFT) can model the HOMO-LUMO gap, charge density distribution, and backbone planarity. For example, polyalkylated thiophenes ( ) showed tilted π-conjugated backbones due to electrostatic interactions, reducing charge recombination. Molecular Dynamics (MD) simulations can predict crystallinity and interchain interactions. Compare computational results with experimental mobility data (e.g., field-effect transistor measurements). Use software like Gaussian or VASP for simulations .
  • Table 2 : Computational vs. Experimental Electronic Properties
PropertyDFT PredictionExperimental Value
HOMO-LUMO Gap (eV)3.13.3 (UV-Vis)
Charge Mobility (cm²/Vs)0.02–0.050.024 (TFT)

Q. What strategies resolve contradictions in reported spectroscopic data (e.g., NMR shifts) for this compound across different solvents or temperatures?

  • Methodological Answer : Perform solvent- and temperature-dependent NMR studies to identify solvent effects (e.g., polarity, hydrogen bonding). For example, Wan et al. () reported 19F NMR shifts in CDCl₃/CH₃CN mixtures. Use COSY and NOESY to assign ambiguous peaks. Cross-validate with computational NMR chemical shift predictions (e.g., using ACD/Labs or mNMR). For conflicting XRD data, re-evaluate crystallographic parameters (e.g., thermal ellipsoids) .

Q. How can researchers leverage this compound’s electronic properties to design conductive polymers with enhanced thermal stability?

  • Methodological Answer : Incorporate this compound as a monomer in copolymer systems (e.g., with EDOT or bithiophene units). The ethoxyethyl side chain may improve solubility and reduce π-π stacking, while bromine substituents enable post-polymerization functionalization. Use TGA-DSC to assess thermal stability (>300°C target) and AFM to study morphology. highlights hydroxymethyl-thiophene derivatives for redox-active polymers, providing a template .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity, and how can flow chemistry mitigate these issues?

  • Methodological Answer : Batch reactions often suffer from side reactions (e.g., debromination). Continuous flow systems improve heat/mass transfer and reproducibility. Optimize residence time and catalyst recycling. For regioselectivity, employ directing groups (e.g., sulfoxides) or low-temperature lithiation. ’s distillation methods for thiophene purification can be adapted to remove byproducts .

Data Contradiction Analysis

Q. Why do some studies report lower charge mobility for polymers derived from dibrominated thiophenes compared to non-halogenated analogs?

  • Methodological Answer : Bromine’s electron-withdrawing effect may disrupt π-conjugation or introduce steric clashes. Compare UV-Vis absorption edges and XRD patterns to assess backbone planarity. For instance, ’s PATT semiconductor showed reduced mobility due to tilted backbones. Mitigate this by copolymerizing with electron-rich monomers or using annealing to enhance crystallinity .

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